

# 6-Chloroquinazoline-2,4(1H,3H)-dione: A Comprehensive Technical Review

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Chloroquinazoline-2,4(1H,3H)-dione

**Cat. No.:** B167731

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## Introduction

**6-Chloroquinazoline-2,4(1H,3H)-dione** is a heterocyclic organic compound belonging to the quinazoline-2,4-dione class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.<sup>[1]</sup> The quinazoline-2,4(1H,3H)-dione core is a versatile pharmacophore, and its derivatives have been extensively explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.<sup>[2][3]</sup> The introduction of a chlorine atom at the 6-position of the quinazoline ring can significantly influence the physicochemical properties and biological activity of the molecule, making **6-chloroquinazoline-2,4(1H,3H)-dione** a valuable intermediate and a subject of interest in drug discovery and development.<sup>[4]</sup> This technical guide provides a comprehensive review of the available literature on **6-chloroquinazoline-2,4(1H,3H)-dione**, focusing on its synthesis, chemical properties, and the biological activities of its derivatives.

## Chemical and Physical Properties

**6-Chloroquinazoline-2,4(1H,3H)-dione** is typically a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	1640-60-4	<a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> CIN <sub>2</sub> O <sub>2</sub>	<a href="#">[5]</a>
Molecular Weight	196.59 g/mol	<a href="#">[5]</a>
Melting Point	360°C (decomposes)	<a href="#">[6]</a>
Appearance	White to off-white solid	N/A
Purity	>95% (commercially available)	<a href="#">[5]</a>
Storage	Sealed in a dry place at room temperature	<a href="#">[5]</a>

## Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

Several synthetic routes to **6-chloroquinazoline-2,4(1H,3H)-dione** have been reported in the literature. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

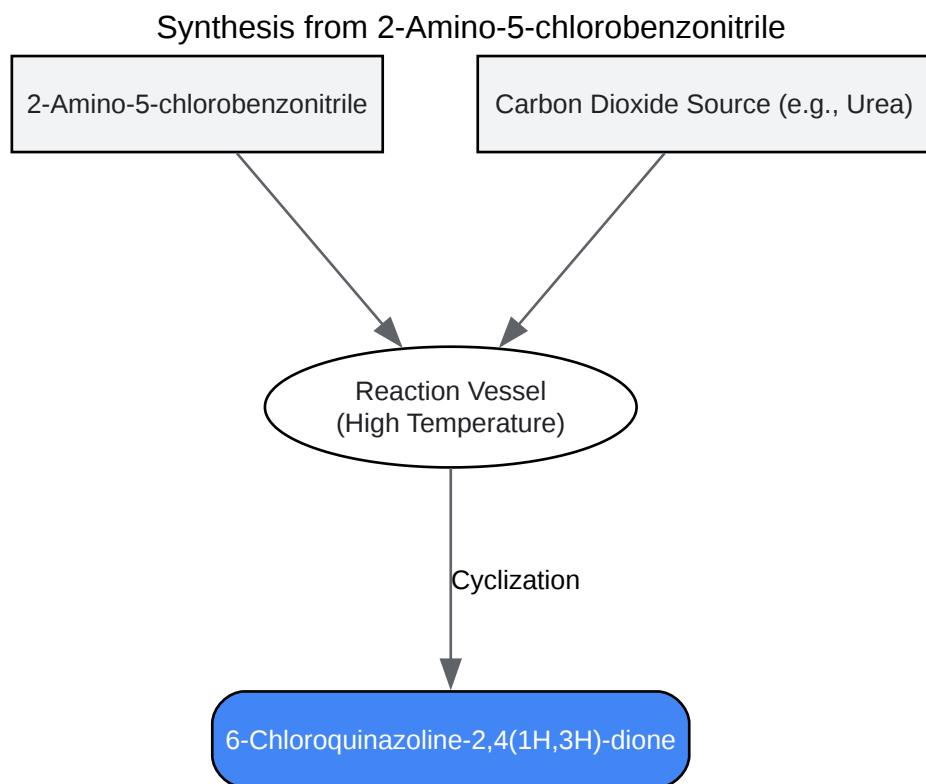
### Synthesis from 2-Amino-5-chlorobenzonitrile

One common method involves the reaction of 2-amino-5-chlorobenzonitrile with a source of carbonyl groups, such as carbon dioxide. This approach provides a direct route to the quinazoline-2,4-dione scaffold.

#### Experimental Protocol:

A detailed experimental protocol for this synthesis is not readily available in the reviewed literature. However, a general procedure for the synthesis of quinazoline-2,4-diones from o-aminonitriles involves heating the aminonitrile with a source of carbon dioxide, such as urea or a dialkyl carbonate, often in the presence of a catalyst.

Below is a DOT script for the generalized synthesis workflow.



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Caption: Synthesis of **6-Chloroquinazoline-2,4(1H,3H)-dione**.

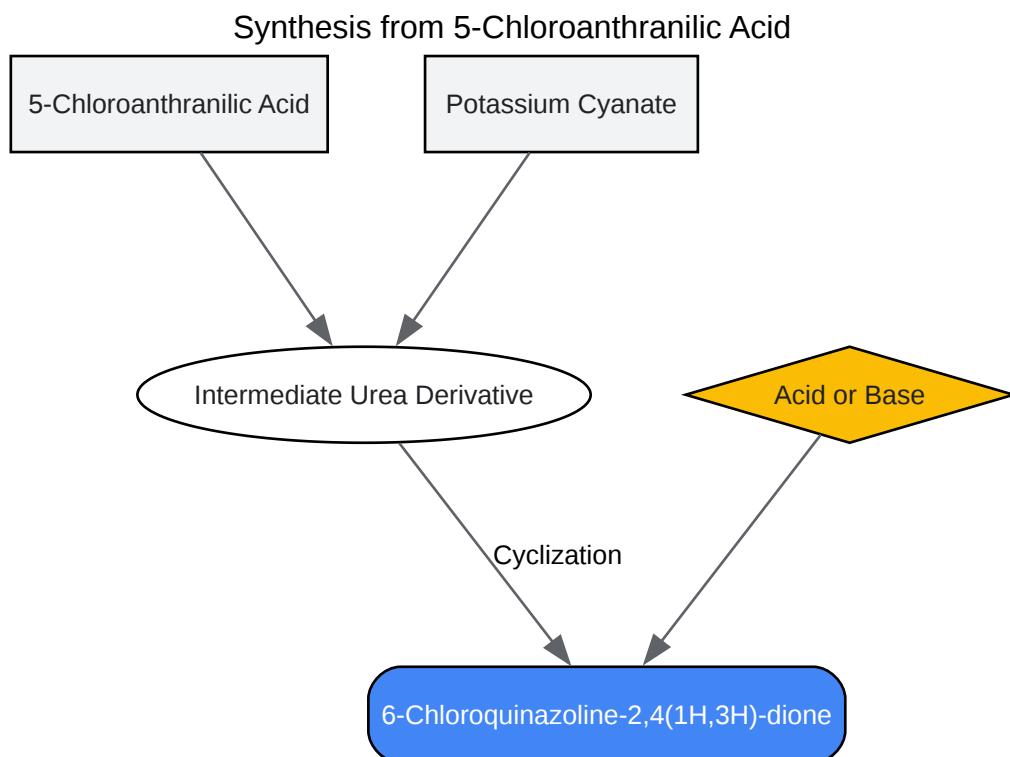
## Synthesis from 5-Chloroanthranilic Acid

Another versatile method starts from 5-chloroanthranilic acid. This route typically involves the formation of an intermediate urea derivative, followed by cyclization to the desired quinazoline-2,4-dione.

### Experimental Protocol:

A detailed experimental protocol for this specific synthesis is not available in the reviewed literature. A general procedure involves the reaction of the substituted anthranilic acid with a cyanate source (e.g., potassium cyanate) to form a urea intermediate, which is then cyclized under acidic or basic conditions.

Below is a DOT script for the generalized synthesis workflow.



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Caption: Synthesis of **6-Chloroquinazoline-2,4(1H,3H)-dione**.

## Biological Activities of Quinazoline-2,4(1H,3H)-dione Derivatives

While specific quantitative biological data for **6-chloroquinazoline-2,4(1H,3H)-dione** is scarce in the public domain, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.<sup>[2][7]</sup> The 6-chloro substitution is a common feature in many biologically active quinazoline derivatives, often enhancing potency or modulating selectivity.<sup>[4]</sup>

### Anticancer Activity

Numerous quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential anticancer agents.<sup>[7]</sup> Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as poly(ADP-ribose) polymerase (PARP).<sup>[8]</sup>

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have shown potent inhibitory activity against PARP-1 and PARP-2, with some compounds exhibiting IC<sub>50</sub> values in the nanomolar range.<sup>[8]</sup> While specific data for the 6-chloro analog is not available, the presence of a halogen at the 6-position is a common feature in many potent kinase inhibitors, suggesting that **6-chloroquinazoline-2,4(1H,3H)-dione** could be a valuable starting point for the design of novel anticancer agents.

## Antimicrobial Activity

The quinazoline-2,4(1H,3H)-dione scaffold has also been explored for its antimicrobial properties.<sup>[3]</sup> Some derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.<sup>[3]</sup>

## Other Biological Activities

In addition to anticancer and antimicrobial activities, derivatives of quinazoline-2,4(1H,3H)-dione have been reported to exhibit a variety of other biological effects, including:

- Anti-inflammatory activity<sup>[2]</sup>
- Antihypertensive activity<sup>[2]</sup>
- Anticonvulsant activity<sup>[2]</sup>

## Structure-Activity Relationships (SAR)

A review of the literature on quinazoline-2,4(1H,3H)-dione derivatives highlights the importance of substitutions on the quinazoline ring for biological activity.<sup>[2][7]</sup> The nature and position of these substituents can significantly impact potency, selectivity, and pharmacokinetic properties.

The presence of a halogen, such as chlorine, at the 6-position is a well-established strategy in the design of kinase inhibitors and other targeted therapies.<sup>[4]</sup> The chloro group can influence the electronic properties of the aromatic ring and participate in key interactions with the target protein. Further studies are needed to elucidate the specific contribution of the 6-chloro substituent to the biological activity profile of quinazoline-2,4(1H,3H)-dione derivatives.

## Conclusion

**6-Chloroquinazoline-2,4(1H,3H)-dione** is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. While there is a lack of specific biological data for the parent compound, the extensive research on the quinazoline-2,4(1H,3H)-dione scaffold highlights its importance in medicinal chemistry. The 6-chloro substitution is a key feature in many potent and selective drug candidates, suggesting that derivatives of **6-chloroquinazoline-2,4(1H,3H)-dione** warrant further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully explore the therapeutic potential of this promising scaffold. The detailed synthetic protocols and understanding of the general biological activities of the quinazoline-2,4-dione class provide a solid foundation for such endeavors.

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- To cite this document: BenchChem. [6-Chloroquinazoline-2,4(1H,3H)-dione: A Comprehensive Technical Review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167731#6-chloroquinazoline-2-4-1h-3h-dione-literature-review>

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